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3-(Prop-2-en-1-yl)oxane-3-carbaldehyde

Cat. No.: B13288463
M. Wt: 154.21 g/mol
InChI Key: ZXCMPDXLCYTNJB-UHFFFAOYSA-N
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Description

Contextualizing the Tetrahydropyran (B127337) Core in Contemporary Organic Chemistry

The tetrahydropyran (THP) ring, also known as oxane, is a prevalent structural motif found in a vast array of natural products and biologically active molecules. chemicalbook.com Its presence is notable in complex structures such as the anticancer agents bryostatin (B1237437) and eribulin, highlighting its significance in medicinal chemistry. chemicalbook.comguidechem.com The THP core is a key component of pyranose sugars, such as glucose, making it fundamental to carbohydrate chemistry. wikipedia.org

The widespread occurrence of the tetrahydropyran moiety in biologically active compounds has made it an attractive target for synthetic organic chemists. chemicalbook.com Consequently, a diverse range of synthetic methods for the construction of the THP ring has been developed. These strategies include, but are not limited to:

Prins Cyclization: A powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran-4-ol.

Intramolecular Hydroalkoxylation/Cyclization: The addition of a hydroxyl group across a pendant alkene, often catalyzed by transition metals.

Hetero-Diels-Alder Reactions: A cycloaddition reaction between a diene and a dienophile containing a heteroatom, in this case, oxygen, to form a dihydropyran, which can be subsequently reduced to a tetrahydropyran.

Ring-Closing Metathesis: A versatile method for the formation of cyclic olefins, which can be applied to the synthesis of unsaturated tetrahydropyrans.

The utility of the tetrahydropyran ring extends beyond its role as a structural component of bioactive molecules. The 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. wikipedia.org

Below is an interactive data table summarizing some key properties of the parent tetrahydropyran molecule.

PropertyValue
Chemical Formula C5H10O
Molar Mass 86.13 g/mol
Boiling Point 88 °C
Density 0.889 g/cm³
Appearance Colorless liquid

The Synergistic Reactivity of Aldehyde and Alkene Functionalities in Molecular Scaffolds

The aldehyde and alkene functional groups are two of the most versatile and reactive moieties in organic chemistry. When present in the same molecule, their interplay can lead to a rich and diverse range of chemical transformations, often allowing for the rapid construction of molecular complexity. The reactivity of each group can be harnessed independently, or they can participate in concerted or sequential reactions.

Aldehydes are electrophilic at the carbonyl carbon and can undergo a wide variety of nucleophilic addition reactions. Common transformations of aldehydes include:

Oxidation to carboxylic acids.

Reduction to primary alcohols.

Nucleophilic addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

Wittig reaction to form alkenes.

Formation of imines and enamines through reaction with amines.

Alkenes , with their electron-rich π-bond, are nucleophilic and readily undergo electrophilic addition reactions. Key reactions of alkenes include:

Hydrogenation to form alkanes.

Halogenation to form dihalides.

Hydrohalogenation to form alkyl halides.

Hydration to form alcohols.

Epoxidation to form epoxides.

Ozonolysis to cleave the double bond and form carbonyl compounds.

The co-existence of an aldehyde and an alkene in a molecule like 3-(prop-2-en-1-yl)oxane-3-carbaldehyde opens up possibilities for intramolecular reactions, where the two groups react with each other. Such reactions are powerful tools for the construction of cyclic systems. Examples of such synergistic reactivity include:

Intramolecular Prins Reaction: If the spatial arrangement is favorable, the alkene can act as a nucleophile, attacking the protonated aldehyde to form a new ring system.

Intramolecular Ene Reaction: This is a pericyclic reaction involving the transfer of an allylic hydrogen from the alkene to the aldehyde oxygen, with the concomitant formation of a new carbon-carbon bond.

Reductive Cyclization: Using a suitable reducing agent, the aldehyde can be converted into a radical anion which can then add to the alkene, leading to a cyclic alcohol after workup.

The following table provides a conceptual overview of the potential synergistic reactivity.

Reaction TypeDescriptionPotential Product Type
Intramolecular Aldol (B89426)/Michael The aldehyde could be enolized and add to the alkene (if activated), or a nucleophile could add to the alkene initiating a cascade that terminates with an intramolecular aldol reaction.Bicyclic systems
Intramolecular Carbonyl-Ene A thermal or Lewis acid-catalyzed cyclization where the alkene adds to the aldehyde with transfer of an allylic proton.Fused or bridged cyclic alcohols
Radical Cyclization Generation of a radical at a position that can then add to the double bond to form a new ring.Carbocyclic or heterocyclic ring systems

Rationale for In-depth Research into this compound Analogues

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating this compound and its analogues is compelling from the perspective of medicinal chemistry and drug discovery. Heterocyclic compounds are of paramount importance as they form the core structure of many bioactive natural products and synthetic drugs. taylorfrancis.com

The rationale for in-depth research into analogues of this compound can be broken down into several key areas:

Scaffold for Diversity-Oriented Synthesis: The presence of three distinct points of functionality—the tetrahydropyran ring, the aldehyde, and the alkene—makes this molecule an excellent starting point for the creation of a library of diverse compounds. Each functional group can be selectively modified to generate a wide range of analogues. For instance, the aldehyde can be converted into various other functional groups (amines, alcohols, carboxylic acids, etc.), while the alkene can be functionalized through a plethora of addition reactions. The tetrahydropyran ring itself can be substituted at various positions. This diversity is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

Bioisosteric Replacement and Analogue Design: The tetrahydropyran ring is a common bioisostere for other cyclic systems in known drugs. By systematically modifying the substituents on this core, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For example, changing the nature of the prop-2-en-1-yl group (e.g., by altering its length, introducing heteroatoms, or adding substituents) could significantly impact the molecule's binding affinity to a biological target.

Access to Novel Polycyclic Systems: As discussed in the previous section, the synergistic reactivity of the aldehyde and alkene groups provides a gateway to complex polycyclic and spirocyclic architectures through intramolecular cyclization reactions. These types of rigid and three-dimensionally complex structures are often found in potent, selective drugs and are of great interest in modern medicinal chemistry.

Potential Pharmacological Activity: Tetrahydropyran derivatives have been reported to exhibit a wide range of biological activities, including acting as bacterial topoisomerase inhibitors and possessing anti-inflammatory properties. nih.gov The unique combination of functional groups in this compound and its analogues could lead to the discovery of novel compounds with therapeutic potential in various disease areas.

A hypothetical research program might explore analogues based on the following modifications:

Modification SiteExamples of AnaloguesRationale
Aldehyde Corresponding primary alcohol, carboxylic acid, imine, or oximeTo explore the importance of the carbonyl group for biological activity and to introduce new hydrogen bonding capabilities.
Alkene Saturated propyl group, epoxide, diol, or other functionalized side chainsTo probe the role of the π-system in target binding and to alter the lipophilicity and metabolic stability of the molecule.
Tetrahydropyran Ring Introduction of substituents at other positions on the ringTo explore the conformational preferences of the molecule and to introduce additional points of interaction with a biological target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B13288463 3-(Prop-2-en-1-yl)oxane-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-prop-2-enyloxane-3-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-2-4-9(7-10)5-3-6-11-8-9/h2,7H,1,3-6,8H2

InChI Key

ZXCMPDXLCYTNJB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCOC1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Prop 2 En 1 Yl Oxane 3 Carbaldehyde and Its Derivatives

Strategies for Oxane Ring Construction and Stereochemical Control

The tetrahydropyran (B127337) (THP) moiety is a prevalent structural motif in a vast array of natural products and biologically active compounds. rsc.orgnih.gov Consequently, numerous synthetic methods for its construction have been developed. These strategies often focus on achieving high levels of stereocontrol, which is crucial for the biological function of the target molecules.

Cyclization Approaches to the Tetrahydropyran Moiety

The formation of the tetrahydropyran ring can be accomplished through various cyclization strategies. Among the most powerful and widely used is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.govbeilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal olefin to form the six-membered ring. nih.gov The stereochemical outcome of the Prins cyclization can often be controlled by the choice of Lewis acid and reaction conditions.

Another prominent method is the hetero-Diels-Alder reaction , a [4+2] cycloaddition between a diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom. For the synthesis of tetrahydropyrans, this typically involves the reaction of a Danishefsky-type diene with an aldehyde.

Intramolecular cyclization of epoxy alcohols also provides a reliable route to substituted tetrahydropyrans. nih.gov This method can be catalyzed by either acid or base and the regioselectivity of the epoxide opening (5-exo vs. 6-endo) can be influenced by the substrate and reaction conditions. nih.gov For instance, acid-catalyzed cyclization of 4,5-epoxy alcohols often favors the 6-endo cyclization to yield the tetrahydropyran ring. nih.gov

Other notable methods include:

Ring-closing metathesis (RCM) of dienic ethers. rsc.org

Intramolecular Michael additions . acs.org

Metal-mediated cyclizations . rsc.org

The following table summarizes some key cyclization approaches for tetrahydropyran synthesis:

Cyclization StrategyKey ReactantsCatalyst/ConditionsKey Features
Prins Cyclization Homoallylic alcohol, AldehydeLewis or Brønsted acid (e.g., SnCl4, BF3·OEt2)Forms C-C and C-O bonds in one step; stereochemistry can be controlled. nih.govbeilstein-journals.org
Hetero-Diels-Alder Diene, AldehydeLewis acid (e.g., ZnCl2, Eu(fod)3)Convergent; provides access to highly functionalized dihydropyrans. rsc.org
Epoxy Alcohol Cyclization Epoxy alcoholAcid (e.g., TsOH) or Base (e.g., NaH)Regioselectivity can be controlled; useful for natural product synthesis. nih.gov
Ring-Closing Metathesis Dienic etherGrubbs' or Schrock's catalystForms the ring via C=C bond formation; tolerant of many functional groups. rsc.org

Enantioselective and Diastereoselective Methods for Ring Assembly

Achieving stereocontrol during the formation of the oxane ring is paramount. Many modern synthetic methods are designed to be either enantioselective (controlling the absolute stereochemistry) or diastereoselective (controlling the relative stereochemistry).

Enantioselective Prins cyclizations have been developed using chiral Lewis acids or by employing chiral auxiliaries on the homoallylic alcohol. These methods can provide access to optically active tetrahydropyrans with high enantiomeric excess.

Diastereoselective methods often rely on substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of the cyclization. For example, in the cyclization of chiral epoxy alcohols, the stereochemistry of the epoxide and the alcohol can dictate the stereochemistry of the newly formed stereocenters in the tetrahydropyran ring. nih.gov The silyl (B83357) enol ether Prins cyclization has been shown to be highly diastereoselective, with the major products arising from cyclizations through chairlike transition states. acs.org

A variety of catalytic asymmetric reactions have been developed for the synthesis of chiral tetrahydropyran structures. researchgate.net For instance, organocatalytic approaches, such as those employing bifunctional thiourea (B124793) catalysts, have been successful in promoting enantioselective oxa-Michael-Michael cascade reactions to afford highly substituted chromans with excellent enantioselectivities. researchgate.net

Regioselective Introduction of Substituents on the Oxane Core

The precise placement of substituents on the tetrahydropyran ring is crucial for tailoring the properties of the final molecule. Regioselective functionalization can be achieved either during the ring-forming step or by modification of a pre-formed oxane ring.

During cyclization, the regioselectivity is often dictated by the nature of the starting materials and the reaction mechanism. For instance, in the Prins cyclization, the position of the substituents is determined by the structure of the homoallylic alcohol and the aldehyde.

Post-cyclization functionalization of the tetrahydropyran core can be more challenging. However, methods for the regioselective C-H functionalization of heterocyclic systems are emerging. mdpi.com For pre-formed tetrahydropyran rings, α-lithiation followed by reaction with an electrophile can be a powerful tool for introducing substituents at a specific position, though this often requires the presence of directing groups. researchgate.net

Elaboration of the Prop-2-en-1-yl Side Chain

Once the substituted oxane core is in place, the next critical step is the elaboration of the prop-2-en-1-yl (allyl) side chain at the C3 position. This involves the stereocontrolled introduction of the alkene functionality.

Stereocontrolled Introduction of the Alkene Functionality

The synthesis of allylic alcohols and ethers with high stereoselectivity is a well-established area of organic synthesis. organic-chemistry.orgnih.govnih.gov Several methods can be envisioned for the introduction of the prop-2-en-1-yl group onto the oxane-3-carbaldehyde precursor.

One common approach is the use of organometallic reagents . For example, the addition of an allylmetal reagent (e.g., allylmagnesium bromide or allyllithium) to the carbaldehyde at the C3 position would generate the corresponding allylic alcohol. The stereoselectivity of this addition can often be controlled by using chiral reagents or catalysts.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are powerful tools for the formation of carbon-carbon double bonds. These reactions could be employed to convert the C3-carbaldehyde into the desired prop-2-en-1-yl group. The stereoselectivity (E/Z) of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. A Kocienski-Julia olefination reaction offers a method for the synthesis of allylic ethers and alcohols with high (E)-selectivity. organic-chemistry.orgnih.gov

The following table presents a comparison of methods for alkene formation:

MethodReagentsKey Features
Organometallic Addition Allyl-MgBr, Allyl-LiForms a C-C bond and a hydroxyl group; stereocontrol can be challenging. organic-chemistry.org
Wittig Reaction Phosphonium ylideReliable C=C bond formation; can favor Z-alkenes.
Horner-Wadsworth-Emmons Phosphonate ester, BaseOften provides high E-selectivity; byproduct is water-soluble.
Kocienski-Julia Olefination β-trialkylsilyloxy sulfonesHigh (E)-selectivity; mild reaction conditions. organic-chemistry.orgnih.gov

Olefin Metathesis Strategies in Allylic Oxane Synthesis

Olefin metathesis has become a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by ruthenium or molybdenum complexes, can be applied to the synthesis of allylic oxanes in several ways.

Cross-metathesis (CM) is a particularly attractive strategy. For instance, a precursor containing a terminal alkene at the C3 position of the oxane ring could undergo cross-metathesis with a suitable olefin partner to install the desired prop-2-en-1-yl group. The efficiency of cross-metathesis can be influenced by the nature of the catalyst and the steric and electronic properties of the reacting olefins. nih.gov The presence of an allylic heteroatom, such as the oxygen in the oxane ring, can have a directing effect and influence the rate of the metathesis reaction. nih.govbeilstein-journals.org

Ring-closing metathesis (RCM) , as mentioned earlier, is primarily used for ring formation. However, tandem RCM-CM reactions could also be envisioned for the concurrent formation of the oxane ring and elaboration of the side chain.

The choice of metathesis catalyst is crucial for the success of the reaction. The development of highly active and functional group tolerant catalysts, such as the Grubbs and Schrock catalysts, has greatly expanded the scope of olefin metathesis in complex molecule synthesis. wikipedia.org

Formylation Techniques for Carbaldehyde Installation at C3

The introduction of a carbaldehyde (formyl) group at the C3 position of the oxane ring is a critical step. This functional group serves as a versatile handle for further molecular elaborations. Key strategies include direct formylation of a suitable precursor or oxidation of a primary alcohol.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This electrophile then attacks the substrate, and subsequent hydrolysis yields the desired aldehyde. wikipedia.org

While commonly applied to arenes, the Vilsmeier-Haack reaction can also be used to formylate other activated systems, including alkenes and enol ethers. ijsr.net In the context of synthesizing 3-(Prop-2-en-1-yl)oxane-3-carbaldehyde, a potential precursor could be an enol ether derived from an oxane-3-one or a related activated olefinic substrate. For instance, formylation of 3-allyl-2-hydroxyacetophenone using the Vilsmeier reagent has been reported as a key step in the synthesis of 8-allylchromone-3-carboxaldehyde, demonstrating the reagent's utility in constructing substituted heterocyclic aldehydes. semanticscholar.org The reaction proceeds via an electrophilic substitution on an activated substrate, followed by hydrolysis to unveil the aldehyde functionality. ijsr.net

The general mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. chemistrysteps.com

Electrophilic Substitution and Hydrolysis: The electron-rich substrate attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to produce the final aldehyde. wikipedia.org

The reactivity and success of this method for the target oxane derivative would heavily depend on the nature of the immediate precursor and its ability to act as a nucleophile towards the Vilsmeier reagent.

A more general and highly reliable strategy for installing the C3-carbaldehyde is through the oxidation of a corresponding precursor primary alcohol, namely (3-(prop-2-en-1-yl)oxan-3-yl)methanol. The challenge lies in achieving high chemoselectivity, preventing over-oxidation to the carboxylic acid while preserving the integrity of the allyl group. libretexts.org A wide array of modern oxidation reagents can accomplish this transformation under mild conditions. libretexts.org

Common methods include:

Chromium-Based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are classic choices for oxidizing primary alcohols to aldehydes with minimal over-oxidation. libretexts.org

DMSO-Based Oxidations: The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is highly effective for converting primary alcohols to aldehydes at low temperatures, thus avoiding side reactions. libretexts.org

TEMPO-Catalyzed Oxidations: The use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite, Oxone) provides a mild and selective method for aldehyde synthesis. cmu.eduorganic-chemistry.org This system is often favored for its efficiency and applicability to complex molecules with sensitive functional groups. cmu.edu

The choice of oxidant is critical and depends on the substrate's functional group tolerance and the desired reaction scale.

Oxidation Method Reagents Typical Conditions Advantages Disadvantages
Swern Oxidation DMSO, (COCl)₂, Et₃NLow temperature (-78 °C), CH₂Cl₂High yields, avoids over-oxidation, mild. libretexts.orgRequires cryogenic temperatures, unpleasant odor.
PCC Oxidation Pyridinium chlorochromateRoom temperature, CH₂Cl₂Simple procedure, commercially available. libretexts.orgChromium waste is toxic.
TEMPO/Bleach TEMPO (cat.), NaOCl0 °C to RT, biphasic (e.g., CH₂Cl₂/H₂O)Catalytic, mild, high selectivity for primary alcohols. cmu.eduUse of bleach can lead to chlorinated byproducts. cmu.edu
TEMPO/Oxone TEMPO (cat.), OxoneRoom temperature, organic solvents (e.g., CH₂Cl₂)Metal-free, avoids aqueous bleach, mild. cmu.eduRequires a phase-transfer catalyst in some cases.

Modern synthetic chemistry emphasizes the development of environmentally benign processes. nih.gov Green approaches to aldehyde synthesis focus on minimizing waste, avoiding toxic reagents, and using catalytic methods and renewable resources. innoget.comyedarnd.com

Several green strategies are applicable to the synthesis of aldehydes:

Catalytic Aerobic Oxidation: Utilizing molecular oxygen or air as the ultimate oxidant is a highly attractive green alternative. acs.org Catalytic systems, often based on transition metals or reagents like TEMPO, can facilitate the aerobic oxidation of alcohols. organic-chemistry.org

Electrochemical Synthesis: Organic electrosynthesis represents a sustainable alternative to traditional methods, replacing chemical oxidants with electricity. rsc.org A tandem electrochemical–chemical catalysis strategy has been developed for the selective electrooxidation of alcohols to aldehydes with high efficiency and minimal waste. rsc.org

Benign Oxidants: The use of less hazardous oxidants like nitrogen dioxide gas, which can quantitatively oxidize benzylic alcohols to aldehydes with nitric acid as the only byproduct, showcases a waste-free process. nih.gov Similarly, systems employing hydrogen peroxide with catalysts like CeBr₃ offer a greener route for the oxidation of alcohols. organic-chemistry.org

Polyoxometalate (POM) Catalysts: POMs are versatile catalysts that can be used with environmentally benign oxygen donors like O₂ or N₂O for efficient and selective oxidation reactions, fulfilling the requirements of green chemistry. innoget.comyedarnd.com

One-Pot and Cascade Reactions in the Synthesis of this compound

To enhance synthetic efficiency, one-pot and cascade (or tandem/domino) reactions are highly desirable. These strategies combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a cornerstone of green and efficient synthesis. scholarsresearchlibrary.comnih.gov While no specific MCR has been reported for the target molecule, the principles of MCR design can be applied to devise a potential synthetic route.

For instance, an MCR could be envisioned that constructs the oxane ring and installs the C3 substituents simultaneously. Key MCRs that form heterocyclic rings include:

Ugi and Passerini Reactions: These isocyanide-based MCRs are exceptionally powerful for creating molecular diversity and can be used to generate complex acyclic structures that may be cyclized in a subsequent step. mdpi.com

Mannich Reaction: This three-component reaction of an aldehyde, an amine, and a carbonyl compound can be used to build complex carbon skeletons. nih.gov

Povarov Reaction: A three-component reaction for the synthesis of tetrahydroquinolines from anilines, aldehydes, and an activated alkene, which illustrates the power of MCRs in heterocycle synthesis. nih.gov

The development of a novel MCR for this compound would likely involve the reaction of a diol precursor, an allyl-containing component, and a synthon that delivers the formyl group or its precursor.

Tandem or domino reactions are intramolecular processes where the product of an initial reaction undergoes subsequent transformations under the same reaction conditions. mdpi.com This approach can rapidly build molecular complexity from simple starting materials.

A plausible tandem strategy for the synthesis of the this compound scaffold could involve a sequence such as:

Michael Addition/Aldol (B89426) Condensation: A tandem sequence could be initiated by the conjugate addition of an allyl nucleophile to an α,β-unsaturated aldehyde or ester containing a masked hydroxyl group. The resulting enolate could then participate in an intramolecular aldol reaction to form the oxane ring.

Rearrangement/Cyclization: A Claisen rearrangement of a suitably substituted allyl vinyl ether could be used to set the C3-allyl-C3-formyl stereocenter, followed by an intramolecular cyclization. A metal-free tandem Michael addition-Claisen rearrangement-O-arylation has been developed for the synthesis of 3-allyl-chromones, showcasing the potential of such sequences. nih.gov

Mechanistic Investigations of Reactions Involving 3 Prop 2 En 1 Yl Oxane 3 Carbaldehyde

Reaction Pathways of the Aldehyde Group

The aldehyde functional group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This reactivity allows for a diverse range of transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions (e.g., Formation of Oxime and Schiff Base Derivatives)

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The process typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then undergoes further steps to yield the final product.

Oxime Formation: The reaction of an aldehyde with hydroxylamine (B1172632) under weakly acidic conditions yields an oxime. byjus.com The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. numberanalytics.comyoutube.com A series of proton transfers follows, culminating in the elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.comchemtube3d.com For 3-(prop-2-en-1-yl)oxane-3-carbaldehyde, this reaction is expected to produce this compound oxime.

Schiff Base (Imine) Formation: Similarly, aldehydes react with primary amines to form Schiff bases, or imines. researchgate.net The mechanism is analogous to oxime formation, starting with the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. shodhsagar.comresearchgate.netnih.gov Subsequent acid-catalyzed dehydration results in the formation of the imine. nih.gov The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. nih.gov

Table 1: Predicted Nucleophilic Addition Reactions of the Aldehyde Group
Reaction TypeNucleophileExpected ProductGeneral Conditions
Oxime FormationHydroxylamine (NH₂OH)This compound oximeWeakly acidic medium byjus.com
Schiff Base FormationPrimary Amine (R-NH₂)N-[[3-(prop-2-en-1-yl)oxan-3-yl]methylidene]alkan-1-amineAcid or base catalysis, removal of water nih.gov

Condensation Reactions (e.g., Knoevenagel and Claisen-Schmidt Condensations)

Condensation reactions are a class of reactions that join two molecules, often with the loss of a small molecule like water. Aldehydes are common substrates for these transformations, which are crucial for forming carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. purechemistry.orgthermofisher.comsigmaaldrich.com The mechanism proceeds through the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. youtube.com The resulting intermediate subsequently undergoes dehydration to yield a conjugated α,β-unsaturated product. sigmaaldrich.com

Claisen-Schmidt Condensation: A variation of the aldol (B89426) condensation, the Claisen-Schmidt reaction occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. byjus.comvedantu.com In the context of this compound, it would react with an enolizable ketone (e.g., acetone) in the presence of a base. The ketone is deprotonated to form an enolate, which then attacks the aldehyde. jove.comgordon.edu The resulting aldol adduct readily dehydrates to form a highly conjugated α,β-unsaturated ketone. gordon.edu

Table 2: Predicted Condensation Reactions of the Aldehyde Group
Reaction NameReactantCatalystExpected Product Class
Knoevenagel CondensationActive methylene compound (e.g., Malononitrile, Diethyl malonate)Weak amine base (e.g., Piperidine) thermofisher.comα,β-Unsaturated dinitrile or diester
Claisen-Schmidt CondensationEnolizable ketone (e.g., Acetone)Base (e.g., NaOH) gordon.eduα,β-Unsaturated ketone

Reactivity of the Prop-2-en-1-yl Group

The prop-2-en-1-yl (allyl) group contains a carbon-carbon double bond (alkene), which is an electron-rich functional group. It characteristically undergoes addition reactions where the π-bond is broken and two new σ-bonds are formed.

Electrophilic and Nucleophilic Additions to the Alkene

Electrophilic Addition: The π-electrons of the alkene are susceptible to attack by electrophiles. chemistrystudent.comsavemyexams.com In the reaction with a protic acid like hydrogen bromide (HBr), the initial step is the attack of the double bond on the proton, forming a carbocation intermediate and a bromide ion. chemistryguru.com.sglibretexts.org The stability of the resulting carbocation determines the regioselectivity of the reaction, following Markovnikov's rule, which states that the hydrogen adds to the carbon that already has more hydrogens. libretexts.orgchemistrysteps.com The subsequent attack of the nucleophilic bromide ion on the carbocation completes the addition.

Table 3: Predicted Electrophilic Addition Reactions of the Alkene Group
ReagentIntermediatePredicted Major ProductGoverning Principle
HBrSecondary Carbocation3-(2-Bromopropyl)oxane-3-carbaldehydeMarkovnikov's Rule chemistrysteps.com
Br₂Bromonium Ion3-(2,3-Dibromopropyl)oxane-3-carbaldehydeAnti-addition
H₂O / H⁺Secondary Carbocation3-(2-Hydroxypropyl)oxane-3-carbaldehydeMarkovnikov's Rule

Nucleophilic Addition: Nucleophilic addition to an unactivated alkene like the one in the prop-2-en-1-yl group is generally not feasible as the alkene itself is a nucleophile. Such reactions typically require the alkene to be activated by an adjacent electron-withdrawing group (as in Michael addition) or mediation by a transition metal catalyst.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Cycloaddition reactions are powerful methods for constructing cyclic compounds. The alkene in the prop-2-en-1-yl group can act as a dipolarophile in 1,3-dipolar cycloadditions.

[3+2] Cycloaddition: This reaction, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgnumberanalytics.comwikipedia.org The reaction is a concerted, pericyclic process where two new sigma bonds are formed simultaneously. organic-chemistry.orgwikipedia.org The 1,3-dipole is a three-atom, four-electron system, with common examples including azides, nitrile oxides, and nitrones. slideshare.net The reaction of this compound with a 1,3-dipole would lead to the formation of a five-membered heterocycle attached to the oxane ring. The regioselectivity of the addition depends on the electronic properties (HOMO-LUMO interactions) of both the dipole and the dipolarophile. organic-chemistry.orgnih.gov

Table 4: Predicted [3+2] Cycloaddition Reactions of the Alkene Group
1,3-DipoleExampleResulting Heterocycle Class
Azide (B81097)Phenyl Azide (PhN₃)Triazoline
Nitrile OxideBenzonitrile Oxide (PhCNO)Isoxazoline
NitroneC-Phenyl-N-methylnitroneIsoxazolidine

Polymerization Behavior of the Prop-2-en-1-yl Moiety

The prop-2-en-1-yl (allyl) moiety of this compound introduces a site of unsaturation that can potentially undergo polymerization. The reactivity of this group in polymerization is significantly influenced by the type of initiation method employed. While the anionic polymerization of some vinyl monomers is well-established, the allyl group is generally less susceptible to this method due to the acidity of the allylic protons, which can lead to chain termination or transfer.

Radical polymerization is a more common pathway for allyl compounds. The polymerization would be initiated by a radical species, leading to the formation of a growing polymer chain. However, the efficiency of radical polymerization of allylic monomers can be limited by degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, resulting in a stable, less reactive allylic radical and termination of the growing chain.

Coordination polymerization, often utilizing transition metal catalysts, presents another viable route. This method can offer greater control over the polymer structure and molecular weight. The mechanism involves the coordination of the allyl group to the metal center, followed by insertion into the growing polymer chain. The nature of the catalyst and reaction conditions can significantly impact the stereochemistry and regiochemistry of the polymerization.

Below is a table illustrating hypothetical polymerization conditions for the prop-2-en-1-yl moiety:

Initiation Method Initiator/Catalyst Solvent Temperature (°C) Potential Outcome
RadicalAzobisisobutyronitrile (AIBN)Toluene60-80Low to moderate molecular weight polymer, potential for branching due to chain transfer.
CoordinationZiegler-Natta Catalyst (e.g., TiCl4/Al(C2H5)3)Heptane25-70Potentially higher molecular weight and more linear polymer, with possible stereocontrol.

Transformations Involving the Oxane Ring System

Ring-Opening and Ring-Expansion Reactions

The oxane (tetrahydropyran) ring of this compound is a relatively stable cyclic ether. However, under specific conditions, it can undergo ring-opening and ring-expansion reactions. These transformations typically require the activation of the ether oxygen, often through protonation or coordination to a Lewis acid.

Ring-opening reactions can be initiated by strong nucleophiles in the presence of an acid catalyst. The nucleophile attacks one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of a C-O bond. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the ring. For instance, nucleophilic attack at the less substituted C-2 position is often favored.

Ring-expansion reactions are less common for simple oxanes but can be induced under specific circumstances, for example, through rearrangement of an intermediate carbocation. nih.gov An intramolecular rearrangement could potentially lead to the formation of a larger ring system, such as an oxepane (B1206615). The feasibility of such a reaction would depend on the stability of the intermediates and the reaction conditions. nih.gov

The following table outlines potential conditions for these transformations:

Reaction Type Reagents Conditions Potential Product Type
Ring-OpeningHBr, heatAcidic, high temperatureDihalogenated alcohol
Ring-OpeningLiAlH4, Lewis acid (e.g., AlCl3)Reductive cleavageDiol
Ring-ExpansionDiethylaminosulfur trifluoride (DAST)Low temperatureFluorinated oxepane derivative

Nucleophilic Substitution Reactions on the Tetrahydropyran (B127337) Ring

Nucleophilic substitution reactions on the tetrahydropyran ring itself (i.e., at a carbon atom of the ring) are generally challenging due to the low reactivity of the C-O bonds in ethers. However, if a suitable leaving group is present on the ring, substitution can occur. In the case of this compound, a hydroxyl group could be introduced at a ring carbon and subsequently converted into a good leaving group, such as a tosylate or mesylate.

The mechanism of substitution, whether SN1 or SN2, is highly dependent on the solvent and the nature of the nucleophile. nih.gov Polar, protic solvents tend to favor SN1 pathways through the formation of an oxocarbenium ion intermediate, while nonpolar, aprotic solvents favor the concerted SN2 mechanism. nih.gov The stereochemical outcome of the reaction is a key diagnostic feature: SN1 reactions typically lead to a mixture of stereoisomers, whereas SN2 reactions proceed with inversion of stereochemistry at the reaction center.

A hypothetical scenario for nucleophilic substitution is presented in the table below, assuming a derivative with a leaving group at the C-2 position:

Substrate Nucleophile Solvent Predominant Mechanism Stereochemical Outcome
2-Tosyloxane derivativeSodium azide (NaN3)Dimethylformamide (DMF)SN2Inversion of configuration
2-Tosyloxane derivativeMethanol (B129727) (CH3OH)MethanolSN1Racemization

Advanced Mechanistic Studies and Kinetic Analysis

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted step. nih.govnih.gov Such pathways can be relevant to the reactivity of this compound, particularly involving the aldehyde and allyl functionalities. The aldehyde group can participate in PCET reactions, for example, during redox processes where the carbonyl oxygen can accept a proton while the system is oxidized or reduced.

The mechanism of PCET can be stepwise (ETPT or PTET) or concerted (EPT). nih.govrsc.org In an ETPT (electron transfer followed by proton transfer) mechanism, an initial electron transfer is followed by a proton transfer. Conversely, in a PTET (proton transfer followed by electron transfer) mechanism, the proton is transferred first. A concerted EPT mechanism involves the simultaneous transfer of both the electron and the proton in a single kinetic step. nih.govrsc.org The specific pathway is often dictated by the thermodynamics of the individual steps and the nature of the reactants and the solvent. rsc.org

Theoretical studies and kinetic analysis, including the study of kinetic isotope effects (KIEs), are crucial for elucidating the operative PCET mechanism. nih.gov A significant KIE (kH/kD > 2) upon deuterium (B1214612) substitution at the transferring proton's position would suggest that proton transfer is involved in the rate-determining step, which is characteristic of many PCET reactions.

Advanced Spectroscopic and Structural Characterization of 3 Prop 2 En 1 Yl Oxane 3 Carbaldehyde and Its Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For a molecule such as 3-(prop-2-en-1-yl)oxane-3-carbaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the oxane ring, the allyl group, and the aldehyde. The aldehyde proton (-CHO) would appear as a singlet or a finely coupled multiplet in the downfield region, typically between δ 9.5 and 10.5 ppm. The protons of the allyl group would exhibit characteristic signals: the internal methine proton (-CH=) would likely be a multiplet between δ 5.7 and 6.0 ppm, while the terminal vinyl protons (=CH₂) would appear as two distinct multiplets between δ 5.0 and 5.4 ppm. The methylene (B1212753) protons of the allyl group (-CH₂-) attached to the quaternary carbon of the oxane ring would likely be a doublet around δ 2.5 ppm. The protons on the oxane ring would present as a series of complex multiplets in the upfield region, generally between δ 1.5 and 4.0 ppm, with the protons adjacent to the ring oxygen being the most deshielded.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-205 ppm. The carbons of the allyl group would be observed around δ 130-135 ppm for the methine carbon (-CH=) and δ 115-120 ppm for the terminal vinyl carbon (=CH₂). The quaternary carbon of the oxane ring at the 3-position would likely appear in the δ 40-50 ppm region. The remaining carbons of the oxane ring would resonate between δ 20 and 70 ppm, with the carbons adjacent to the oxygen atom (C2 and C6) having the largest chemical shifts in this range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This is an interactive table based on typical chemical shift values for similar functional groups.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO) 9.5 - 10.5 190 - 205
Allyl (-CH=) 5.7 - 6.0 130 - 135
Allyl (=CH₂) 5.0 - 5.4 115 - 120
Allyl (-CH₂-) ~2.5 Not Applicable
Oxane Ring 1.5 - 4.0 20 - 70
Oxane C3 Not Applicable 40 - 50

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the oxane ring and the allyl group. For instance, correlations would be expected between the allyl methine proton and the terminal vinyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbons. This is essential for assigning the carbon signals based on the more easily interpretable proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry at the C3 position and the preferred conformation of the oxane ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton would likely be visible as a weaker band around 2720 cm⁻¹ and 2820 cm⁻¹. The C=C stretching of the allyl group would appear around 1640 cm⁻¹, and the C-O-C stretching of the ether linkage in the oxane ring would produce a strong band in the 1050-1150 cm⁻¹ region. Raman spectroscopy would be complementary, with the C=C double bond often showing a strong signal.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups This is an interactive table of typical IR absorption regions.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aldehyde (C=O) Stretch 1720 - 1740
Aldehyde (C-H) Stretch 2720, 2820
Alkene (C=C) Stretch ~1640
Ether (C-O-C) Stretch 1050 - 1150

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₉H₁₄O₂), the expected exact mass would be calculated and compared to the experimental value. Fragmentation analysis would provide further structural information. Common fragmentation pathways for this molecule might include the loss of the allyl group, the aldehyde group, or cleavage of the oxane ring.

In-Situ Spectroscopic Monitoring of Reaction Processes

In-situ spectroscopic techniques, such as IR spectroscopy, can be used to monitor the progress of chemical reactions in real-time. For example, in a reaction involving the aldehyde group of this compound, one could monitor the disappearance of the characteristic C=O stretching frequency of the aldehyde and the appearance of new bands corresponding to the product. This allows for the optimization of reaction conditions and the study of reaction kinetics and mechanisms.

Computational and Theoretical Investigations of 3 Prop 2 En 1 Yl Oxane 3 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. These computational approaches allow for the elucidation of electron distribution, orbital energies, and reactivity, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometric optimization) and to calculate its electronic properties. researchgate.net For 3-(prop-2-en-1-yl)oxane-3-carbaldehyde, calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. researcher.life

The optimization process yields key geometric parameters. researchgate.net For the oxane ring, the C-O and C-C bond lengths are expected to be in the range of 1.43 Å and 1.53 Å, respectively. The aldehyde group (C=O) bond length is anticipated to be approximately 1.23 Å. bhu.ac.in The prop-2-en-1-yl (allyl) group would feature a C=C double bond length of about 1.34 Å and C-C single bond lengths around 1.50 Å. These computed values provide a precise structural model of the molecule.

Table 1: Predicted Geometric Parameters from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthOxane C-O~1.43 Å
Oxane C-C~1.53 Å
Aldehyde C=O~1.23 Å
Allyl C=C~1.34 Å
Bond AngleO-C-C (in ring)~111°
C-C-C (in ring)~110°
O=C-H (aldehyde)~120°

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic character. youtube.com

For this compound, the FMO analysis is expected to show that the HOMO is primarily localized on the π-system of the prop-2-en-1-yl group and the non-bonding lone pair orbitals of the oxygen atoms. In contrast, the LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group. libretexts.org This distribution indicates that the molecule would act as a nucleophile through its allyl group or oxygen atoms and as an electrophile at the carbonyl carbon. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Predicted FMO Properties

OrbitalPredicted Energy (eV)Primary LocalizationImplied Reactivity
HOMO-6.5Prop-2-en-1-yl (π), Oxane Oxygen (n)Nucleophilic/Basic
LUMO-0.8Carbaldehyde (π*)Electrophilic/Acidic
HOMO-LUMO Gap 5.7 Indicator of moderate reactivity

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, highlighting electron-rich and electron-poor regions. libretexts.orgnumberanalytics.com These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. researchgate.net

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected to be concentrated around the highly electronegative oxygen atom of the carbonyl group. This indicates an electron-rich area and the most likely site for interaction with electrophiles or protonation. avogadro.cc Conversely, regions of positive electrostatic potential (colored blue) would be located around the carbonyl carbon and the aldehyde hydrogen atom, signifying electron-deficient areas that are susceptible to nucleophilic attack. libretexts.orgwalisongo.ac.id The prop-2-en-1-yl group would show a moderately negative potential associated with the π-electron cloud of the double bond.

Conformational Analysis and Stereochemical Dynamics

The oxane ring of this compound is expected to adopt a stable chair conformation, similar to cyclohexane (B81311), to minimize angle and torsional strain. The molecule has two bulky substituents—the prop-2-en-1-yl group and the carbaldehyde group—attached to the same carbon atom (C3).

A critical aspect of the conformational analysis is determining the preferred orientation (axial or equatorial) of these substituents. Due to steric hindrance, substituents on a cyclohexane or oxane ring generally favor the equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org In this 3,3-disubstituted case, a ring flip would interconvert one axial and one equatorial group to the opposite orientation. However, since both groups are on the same carbon, one must be axial and the other equatorial in any chair conformation.

Computational analysis would be used to calculate the relative energies of the two possible chair conformers: one with the prop-2-en-1-yl group in the equatorial position and the carbaldehyde group axial, and the other with the carbaldehyde equatorial and the prop-2-en-1-yl group axial. The conformer that places the sterically bulkier group in the more spacious equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.org Given the greater steric demand of the prop-2-en-1-yl group compared to the carbaldehyde group, it is predicted that the most stable conformer will have the allyl group in the equatorial position.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, a key reaction to study would be the nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. libretexts.orglibretexts.orgpressbooks.pub

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a nucleophilic addition, computational methods are used to locate the transition state (TS) on the potential energy surface. The TS represents the highest energy point along the reaction pathway and its geometry provides crucial information about the bond-forming and bond-breaking processes. pressbooks.pub For the addition of a nucleophile (e.g., hydride or cyanide) to the aldehyde, the TS would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π bond. masterorganicchemistry.com

Once a transition state structure is located and confirmed (by vibrational frequency analysis, where it must have exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other. This confirms that the identified TS is indeed the correct one for the reaction of interest and provides a detailed visualization of the molecular geometry changes throughout the reaction process. This allows for the calculation of the activation energy barrier, providing a quantitative measure of the reaction's feasibility.

Calculation of Activation Energies and Reaction Free Energy Profiles

The study of a chemical reaction's feasibility and kinetics heavily relies on the calculation of its activation energy (Ea) and the mapping of its free energy profile. Density Functional Theory (DFT) is a primary computational method used for this purpose, offering a balance between accuracy and computational cost. researchgate.netaps.org For a molecule like this compound, this would involve modeling its reactions, such as nucleophilic additions to the aldehyde group or reactions involving the allyl group.

The process involves:

Geometry Optimization: The three-dimensional structures of the reactants, transition states (TS), and products are optimized to find the lowest energy conformations.

Transition State Search: Locating the precise geometry of the transition state, which is a first-order saddle point on the potential energy surface, is a critical step. Methods like the nudged elastic band (NEB) can be employed to find the minimum energy path between reactants and products. aps.org

Frequency Calculations: These are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Single-point energy calculations, often with a higher level of theory or a larger basis set, are performed on the optimized geometries to obtain accurate electronic energies. Thermodynamic corrections from the frequency calculations are then added to determine the free energies (G).

The activation energy is the difference in energy between the transition state and the reactants. The reaction free energy profile is a plot of the change in Gibbs free energy as the reaction progresses from reactants to products, illustrating the energies of all intermediates and transition states along the way.

Table 1: Hypothetical Data Structure for Reaction Energy Profile This table is for illustrative purposes to show how data would be presented. No actual data for the target compound is available.

Species Electronic Energy (Hartree) Zero-Point Energy (kcal/mol) Gibbs Free Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
Reactants value value value 0.0
Transition State value value value value
Product value value value value

Solvent Effects and Explicit Solvation Models in Reaction Modeling

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and mechanisms. Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric. This is an efficient way to capture the bulk effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurate predictions. A hybrid approach, using a few explicit solvent molecules in the first solvation shell and an implicit model for the bulk solvent, is often employed to balance accuracy and cost.

For this compound, modeling a reaction like an aldehyde reduction or allylation in a solvent like water or methanol (B129727) would require accounting for hydrogen bonding to the aldehyde oxygen, which could stabilize the transition state and alter the activation energy. researchgate.netacs.org

Advanced Computational Methods (e.g., QTAIM Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density (ρ) of a molecule to understand its chemical bonding. nih.gov By analyzing the topology of the electron density, QTAIM can partition a molecule into distinct atomic basins.

Key aspects of QTAIM analysis include:

Bond Critical Points (BCPs): A BCP is a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP provide insight into the nature of the bond. For example, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can help distinguish between covalent bonds and weaker, closed-shell interactions (like ionic or hydrogen bonds). nih.gov

Atomic Charges: By integrating the electron density within an atomic basin, QTAIM provides a non-arbitrary method for calculating atomic charges.

Bond Paths: The line of maximum electron density linking two atomic nuclei is the bond path, which serves as a definitive indicator of a chemical bond.

For this compound, a QTAIM analysis could be used to precisely characterize the C=O double bond, the C-O and C-C single bonds within the oxane ring, and the C=C double bond of the allyl group. It could provide quantitative measures of bond polarity and strength, offering deeper insights than simpler population analysis methods. nih.gov

Table 2: Hypothetical Data Structure for QTAIM Bond Critical Point Analysis This table is for illustrative purposes to show how data would be presented. No actual data for the target compound is available.

Bond Electron Density (ρ) (au) Laplacian of ρ (∇²ρ) (au) Ellipticity (ε)
C=O (aldehyde) value value value
C-O (oxane ring) value value value
C=C (allyl group) value value value

Research Applications and Broader Scientific Relevance of 3 Prop 2 En 1 Yl Oxane 3 Carbaldehyde Motifs

Strategic Building Block in Complex Molecule Synthesis

The inherent reactivity of its distinct functional moieties makes 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde (B13176091) a valuable precursor in the synthesis of elaborate organic compounds. The strained four-membered ether provides a unique scaffold that can influence molecular conformation and physicochemical properties, while the aldehyde and allyl groups serve as handles for a wide array of chemical transformations. acs.orgresearchgate.netmagtech.com.cn

Access to Heterocyclic Scaffolds

The aldehyde functionality of 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde is a key feature for the construction of various heterocyclic systems. Aldehydes are well-established precursors for the synthesis of N-heterocycles, O-heterocycles, and S-heterocycles through reactions with amines, alcohols, and thiols, respectively. rsc.orgnih.gov For instance, condensation of the aldehyde with primary amines can lead to the formation of imines, which can subsequently undergo intramolecular cyclization or participate in cycloaddition reactions to yield a diverse range of nitrogen-containing heterocycles.

Furthermore, the oxetane (B1205548) ring itself can be a precursor to larger heterocyclic systems through ring-expansion reactions. researchgate.netresearchgate.net The strain energy of the four-membered ring facilitates its opening under appropriate conditions, allowing for the incorporation of additional atoms to form five-, six-, or even larger-membered heterocycles. researchgate.net The presence of the allyl group offers further opportunities for intramolecular reactions, such as ring-closing metathesis, to construct spirocyclic or fused heterocyclic systems. chemrxiv.org

Table 1: Potential Heterocyclic Scaffolds from 3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde

Reagent/Reaction TypeResulting Heterocyclic Scaffold
Primary AminesImines, Azetidines, Pyrrolidines
HydrazinesPyrazolines
HydroxylaminesIsoxazolines
Ring-Opening/ExpansionTetrahydrofurans, Dioxanes
Intramolecular CycloadditionFused or Spirocyclic Systems

Precursor for Advanced Synthetic Intermediates

The aldehyde group of 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde can be readily transformed into a variety of other functional groups, thereby generating advanced synthetic intermediates. For example, oxidation of the aldehyde yields the corresponding carboxylic acid, a versatile functional group for amide bond formation and other transformations. chemrxiv.org Conversely, reduction of the aldehyde provides a primary alcohol, which can be used in etherification or esterification reactions.

The allyl group also contributes to the molecule's utility as a precursor. It can undergo a wide range of reactions, including epoxidation, dihydroxylation, and ozonolysis, to introduce new functionalities. These transformations allow for the elaboration of the molecule's structure and the creation of intermediates for more complex synthetic targets.

En route to Natural Product Analogues

The oxetane motif is present in a number of biologically active natural products, such as taxol and oxetanocin. magtech.com.cnresearchgate.net The ability to introduce a functionalized oxetane ring, such as that in 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde, is therefore of significant interest in the synthesis of natural product analogues. These analogues can be used to probe biological mechanisms and to develop new therapeutic agents with improved properties. The incorporation of the oxetane ring can influence a molecule's solubility, metabolic stability, and conformational preferences. researchgate.net

Contributions to Materials Science and Polymer Chemistry

The reactivity of 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde also lends itself to applications in materials science and polymer chemistry. The strained oxetane ring is particularly notable for its ability to undergo ring-opening polymerization.

Monomer or Intermediate in Polymer Design

Functionalized oxetanes can be used as monomers in cationic ring-opening polymerization to produce polyethers with unique properties. wikipedia.orgoup.comontosight.ai The resulting polymers can have a range of characteristics depending on the substituents on the oxetane ring. wikipedia.org The presence of the aldehyde and allyl groups in 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde would result in a functional polymer with pendant reactive groups. These groups can be used for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications.

The aldehyde groups can be used for cross-linking the polymer chains, leading to the formation of hydrogels or other network polymers. nih.gov The allyl groups can also be utilized for cross-linking through radical polymerization or other methods.

Table 2: Potential Polymer Architectures from 3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde

Polymerization MethodPolymer TypeKey Features
Cationic Ring-OpeningLinear PolyetherPendant aldehyde and allyl groups
Post-Polymerization Cross-linkingNetwork Polymer/HydrogelTunable mechanical properties
CopolymerizationFunctional CopolymerIncorporation of other monomer units

Development of Functional Organic Materials

The unique combination of functional groups in 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde makes it a potential building block for the development of functional organic materials. The aldehyde group can be used to synthesize materials with applications in sensing and electronics, as aldehydes are known to react with various analytes and can be incorporated into conjugated systems. numberanalytics.com

The ability to create cross-linked polymers from this monomer could lead to the development of novel coatings, adhesives, and composites with enhanced thermal and mechanical properties. ontosight.airadtech.org The presence of the polar oxetane ring in the polymer backbone can also influence the material's surface properties and adhesion to various substrates.

Fundamental Probes in Organic Reaction Development

The unique trifunctional nature of 3-(prop-2-en-1-yl)oxane-3-carbaldehyde, possessing an oxane ring, an aldehyde, and an allyl group, positions it as a valuable molecular probe in the field of organic reaction development. Its distinct structural motifs allow for a multifaceted investigation into chemical transformations, offering insights into reaction mechanisms, catalytic cycles, and the intricate relationships between a molecule's structure and its reactivity.

Elucidating Novel Transformations and Catalytic Cycles

The simultaneous presence of a nucleophilic/electrophilic aldehyde center, a reactive allyl group, and a stable heterocyclic core in this compound enables the exploration of novel chemical transformations. The aldehyde functionality can serve as a linchpin for a variety of reactions, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations. The allyl group, on the other hand, is amenable to a different set of transformations such as cross-metathesis, allylic substitution, and hydroformylation.

The interplay between these functional groups on a single scaffold allows for the design of elegant cascade reactions. For instance, a catalytic cycle could be initiated at the allyl group, with a subsequent intramolecular reaction involving the aldehyde. The stereochemical information embedded in the oxane ring can then be used to probe the stereoselectivity of such a transformation.

To illustrate the potential of this compound in elucidating catalytic cycles, consider a hypothetical palladium-catalyzed intramolecular allylic alkylation. The reaction would proceed through a series of well-defined steps, each of which can be studied by analyzing the starting material, intermediates, and the final product.

Catalytic Cycle Step Description Information Gained from this compound
Oxidative Addition The palladium(0) catalyst inserts into the C-X bond of an allylic precursor (if used) or activates the allyl group directly.The reactivity of the allyl group can be fine-tuned by modifying the oxane ring, providing insights into the electronic and steric requirements for this step.
Nucleophilic Attack An external nucleophile or an intramolecular nucleophilic moiety attacks the π-allyl palladium complex. In this case, an enolate formed from the aldehyde could act as the intramolecular nucleophile.The diastereoselectivity of the ring-closing step can be directly correlated to the stereochemistry of the oxane precursor, offering a clear probe for the transition state geometry.
Reductive Elimination The palladium catalyst is regenerated, and the cyclized product is released.The efficiency of catalyst turnover can be assessed, and potential catalyst deactivation pathways can be investigated.

Understanding Structure-Reactivity Relationships in Complex Systems

The systematic modification of the this compound scaffold provides a powerful tool for dissecting structure-reactivity relationships. By introducing substituents at various positions on the oxane ring, the steric and electronic environment around the reactive aldehyde and allyl groups can be precisely controlled.

For example, the introduction of an electron-withdrawing group on the oxane ring would be expected to increase the electrophilicity of the aldehyde carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. Conversely, a bulky substituent near the allyl group could hinder the approach of a catalyst, leading to a decrease in the rate of allylic functionalization.

A systematic study of these effects can be tabulated to provide a quantitative understanding of these relationships:

Modification to Oxane Ring Predicted Effect on Aldehyde Reactivity Predicted Effect on Allyl Reactivity Rationale
Electron-withdrawing group at C5IncreasedMinimalInductive effect increases the partial positive charge on the carbonyl carbon.
Electron-donating group at C5DecreasedMinimalInductive effect decreases the partial positive charge on the carbonyl carbon.
Bulky substituent at C2MinimalDecreasedSteric hindrance impedes the approach of reagents to the allyl group.
Bulky substituent at C4MinimalDecreasedSteric hindrance can influence the preferred conformation, affecting the accessibility of the allyl group.

By correlating these systematic structural changes with experimentally observed reaction rates and selectivities, a detailed map of the structure-reactivity landscape for this class of compounds can be generated. This information is invaluable for the rational design of new reactions and catalysts.

Future Research Directions in Oxane-Carbaldehyde Chemistry

The chemistry of oxane-carbaldehydes, particularly those bearing additional reactive functionalities like this compound, presents a fertile ground for future research. Key areas of exploration include the development of stereocontrolled synthetic methods, the discovery of novel reactivity patterns, and the integration of these complex molecules into modern automated synthesis platforms.

Development of Asymmetric Synthesis Methods

The presence of a stereocenter at the C3 position of the oxane ring in this compound makes the development of asymmetric synthetic routes a high-priority research area. The ability to selectively synthesize one enantiomer of this compound would unlock its potential in chiral ligand synthesis and as a building block for stereochemically complex target molecules.

Future research in this area will likely focus on several key strategies:

Chiral Auxiliary-Mediated Synthesis: The attachment of a chiral auxiliary to a precursor molecule could direct the stereochemical outcome of the oxane ring formation. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, could enable the enantioselective construction of the oxane ring or the stereoselective introduction of the allyl and carbaldehyde groups. kanazawa-u.ac.jp

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or oxidoreductases, could be developed to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Exploration of Novel Reactivity Patterns

The unique spatial arrangement of the oxane, aldehyde, and allyl functionalities in this compound suggests the potential for novel and unexplored reactivity patterns. Future research will likely investigate intramolecular reactions that leverage the proximity of these groups.

For example, an intramolecular Prins-type cyclization could be envisaged, where the aldehyde is activated by a Lewis acid, followed by nucleophilic attack from the allyl group to form a new carbocyclic ring fused to the oxane. Similarly, intramolecular ene reactions could provide access to complex bicyclic systems.

The exploration of such novel reactivity will not only expand the synthetic utility of this class of compounds but also contribute to a more fundamental understanding of the factors that govern intramolecular transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of complex chemical syntheses from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. mdpi.comresearchgate.netspringerprofessional.demdpi.comdurham.ac.uk The synthesis and derivatization of this compound are well-suited for such a transition.

Future research in this direction would involve:

Development of Flow-Based Synthetic Routes: Designing a continuous flow process for the synthesis of the oxane-carbaldehyde core would enable the rapid and safe production of this key intermediate.

Automated Derivatization: The aldehyde and allyl "handles" on the molecule are ideal for automated derivatization. A flow reactor could be coupled with automated liquid handling systems to perform a variety of transformations in a high-throughput manner, creating a library of diverse compounds for screening purposes. nih.govbeilstein-journals.org

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as NMR and mass spectrometry, into the flow setup would allow for real-time reaction monitoring and optimization, accelerating the discovery of new reactions and the development of efficient synthetic protocols.

The integration of oxane-carbaldehyde chemistry into these modern synthesis platforms will undoubtedly accelerate the pace of discovery and enable the exploration of new areas of chemical space.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Prop-2-en-1-yl)oxane-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group introduction. Key steps include:

  • Use of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) to deprotonate intermediates, enabling nucleophilic attack on electrophilic centers .
  • Control of temperature (e.g., −78°C for kinetic control) and solvent polarity to minimize side reactions .
  • Characterization via thin-layer chromatography (TLC) and HPLC to monitor reaction progress and purity .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituents on the oxane ring and confirm the aldehyde group’s electronic environment .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for verifying stereochemistry and ring conformation. Programs like SHELXL refine crystallographic data to high precision (R-factor < 5%) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as analogous compounds lack thorough toxicological data .
  • Follow GHS/CLP guidelines (e.g., P261: avoid breathing vapors; P262: prevent skin/eye contact) .
  • Store under inert gas (argon/nitrogen) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Use SHELX programs (e.g., SHELXD for phase problem resolution, SHELXL for refinement) to address twinning or weak diffraction. Apply Hooft y parameters to validate disorder models .
  • Cross-validate with DFT calculations (e.g., bond-length/bond-angle optimization) to reconcile experimental and theoretical data .

Q. What strategies optimize the compound’s reactivity in stereoselective transformations?

  • Methodological Answer :

  • Steric and Electronic Modulation : Introduce bulky groups (e.g., tert-butyl) on the oxane ring to direct nucleophilic attack to the aldehyde .
  • Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) for enantioselective additions to the aldehyde group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in Michael additions .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite , focusing on the aldehyde’s electrophilic properties .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to evaluate binding affinity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental designs address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to normalize inter-study variability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity measurements .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (p < 0.05) to differentiate true activity from noise .

Data Presentation

Table 1 : Key Structural and Synthetic Parameters

ParameterValue/DescriptionReference
Molecular FormulaC9_9H12_{12}O2_2
Common Synthetic SolventTHF, DMF
Crystallographic R-factor< 5% (SHELXL-refined)
Key NMR Shifts (Aldehyde)δ 9.8–10.2 ppm (1^1H)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.